molecular formula C21H29N5O B5982344 [1-[(2-Methylphenyl)methyl]triazol-4-yl]-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]methanone

[1-[(2-Methylphenyl)methyl]triazol-4-yl]-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]methanone

Cat. No.: B5982344
M. Wt: 367.5 g/mol
InChI Key: IQPPKEAJYKVRRT-UHFFFAOYSA-N
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Description

[1-[(2-Methylphenyl)methyl]triazol-4-yl]-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a piperidine ring, and a pyrrolidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(2-Methylphenyl)methyl]triazol-4-yl]-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the piperidine and pyrrolidine rings. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving temperature control, pressure adjustments, and the use of solvents to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

[1-[(2-Methylphenyl)methyl]triazol-4-yl]-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, [1-[(2-Methylphenyl)methyl]triazol-4-yl]-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful for investigating cellular processes and pathways.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its versatility allows for applications in polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [1-[(2-Methylphenyl)methyl]triazol-4-yl]-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the piperidine and pyrrolidine rings can interact with proteins and enzymes. These interactions can modulate biological pathways, leading to various effects depending on the context.

Comparison with Similar Compounds

Similar Compounds

    [1-[(2-Methylphenyl)methyl]triazol-4-yl]-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]methanone: is compared with other triazole-containing compounds, such as this compound derivatives and analogs.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to interact with various biological targets also sets it apart from other similar compounds.

Properties

IUPAC Name

[1-[(2-methylphenyl)methyl]triazol-4-yl]-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c1-17-7-2-3-9-19(17)15-26-16-20(22-23-26)21(27)25-12-6-8-18(14-25)13-24-10-4-5-11-24/h2-3,7,9,16,18H,4-6,8,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPPKEAJYKVRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(N=N2)C(=O)N3CCCC(C3)CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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